Cas no 156368-83-1 (11H-Furo[2,3-f:4,5-i']bis[1]benzopyran-5(7aH)-one, 2,3,12,13-tetrahydro-9-hydroxy-6,7,7a,8,13-pentamethoxy-2,11-diphenyl-, (2R,7aS,11R,13S,14aR)-rel-(-)- (9CI))
![11H-Furo[2,3-f:4,5-i']bis[1]benzopyran-5(7aH)-one, 2,3,12,13-tetrahydro-9-hydroxy-6,7,7a,8,13-pentamethoxy-2,11-diphenyl-, (2R,7aS,11R,13S,14aR)-rel-(-)- (9CI) structure](https://de.kuujia.com/scimg/cas/156368-83-1x500.png)
156368-83-1 structure
Produktname:11H-Furo[2,3-f:4,5-i']bis[1]benzopyran-5(7aH)-one, 2,3,12,13-tetrahydro-9-hydroxy-6,7,7a,8,13-pentamethoxy-2,11-diphenyl-, (2R,7aS,11R,13S,14aR)-rel-(-)- (9CI)
CAS-Nr.:156368-83-1
MF:C35H34O10
MW:614.638471126556
CID:206431
11H-Furo[2,3-f:4,5-i']bis[1]benzopyran-5(7aH)-one, 2,3,12,13-tetrahydro-9-hydroxy-6,7,7a,8,13-pentamethoxy-2,11-diphenyl-, (2R,7aS,11R,13S,14aR)-rel-(-)- (9CI) Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 11H-Furo[2,3-f:4,5-i']bis[1]benzopyran-5(7aH)-one,2,3,12,13-tetrahydro-9-hydroxy-6,7,7a,8,13-pentamethoxy-2,11-diphenyl-,(2R,7aS,11R,13S,14aR)-rel-(-)- (9CI)
- 11H-Furo[2,3-f:4,5-i']bis[1]benzopyran-5(7aH)-one,2,3,12,13-tetrahydro-9-hydroxy-6,7,7a,8,13-pentamethoxy-2,11-diphenyl-,(2R,
- 11H-Furo[2,3-f:4,5-i']bis[1]benzopyran-5(7aH)-one,2,3,12,13-tetrahydro-9-hydroxy-6,7,7a,8,13-pentamethoxy-2,11-diphenyl-, (2a,7aa,11a,13b,14aR*)-(-)-
- Isocalycopterone
- CID 101664522
- 11H-Furo[2,3-f:4,5-i']bis[1]benzopyran-5(7aH)-one, 2,3,12,13-tetrahydro-9-hydroxy-6,7,7a,8,13-pentamethoxy-2,11-diphenyl-, (2R,7aS,11R,13S,14aR)-rel-(-)- (9CI)
- (2R,7aS,11R,13S,14aR)-rel-(-)-2,3,12,13-Tetrahydro-9-hydroxy-6,7,7a,8,13-pentamethoxy-2,11-diphenyl-11H-furo[2,3-f:4,5-i']bis[1]benzopyran-5(7aH)-one
-
- Inchi: 1S/C35H34O10/c1-38-24-18-23(20-14-10-7-11-15-20)43-30-25(24)29-26(31(39-2)28(30)37)34(42-5)33(41-4)32(40-3)27(36)21-16-17-22(44-35(21,34)45-29)19-12-8-6-9-13-19/h6-16,22-24,37H,17-18H2,1-5H3/t22-,23-,24+,34-,35-/m1/s1
- InChI-Schlüssel: NEODDNNVJXVDIT-DVJPGHMYSA-N
- Lächelt: O1C2C3=C(C(=C(C=2[C@]2(C(=C(C(C4=CC[C@H](C5C=CC=CC=5)O[C@]124)=O)OC)OC)OC)OC)O)O[C@@H](C1C=CC=CC=1)C[C@@H]3OC
Berechnete Eigenschaften
- Genaue Masse: 614.215
- Monoisotopenmasse: 614.215
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 10
- Schwere Atomanzahl: 45
- Anzahl drehbarer Bindungen: 7
- Komplexität: 1170
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 5
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 111
- XLogP3: 2.861
Experimentelle Eigenschaften
- Dichte: 1.40±0.1 g/cm3(Predicted)
- Siedepunkt: 783.0±60.0 °C(Predicted)
- pka: 9.75±0.70(Predicted)
11H-Furo[2,3-f:4,5-i']bis[1]benzopyran-5(7aH)-one, 2,3,12,13-tetrahydro-9-hydroxy-6,7,7a,8,13-pentamethoxy-2,11-diphenyl-, (2R,7aS,11R,13S,14aR)-rel-(-)- (9CI) Verwandte Literatur
-
Malti Bansal,Ritu Srivastava,C. Lal,M. N. Kamalasanan,L. S. Tanwar Nanoscale, 2009,1, 317-330
-
Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
-
Mei Zhou RSC Adv., 2016,6, 113322-113326
-
Lanhua Yi,Yuan Meng,Rui Wang,Junjie Fei,Xianyou Wang,Yebo Lu New J. Chem., 2020,44, 13472-13479
156368-83-1 (11H-Furo[2,3-f:4,5-i']bis[1]benzopyran-5(7aH)-one, 2,3,12,13-tetrahydro-9-hydroxy-6,7,7a,8,13-pentamethoxy-2,11-diphenyl-, (2R,7aS,11R,13S,14aR)-rel-(-)- (9CI)) Verwandte Produkte
- 2228176-34-7(N-4-(1,2-dihydroxyethyl)phenylacetamide)
- 1187437-00-8(3-tert-butylbenzene-1-sulfonamide)
- 473444-90-5(4-3-(4-fluorophenyl)-4,6-dioxo-2-phenyl-hexahydro-2H-pyrrolo3,4-d1,2oxazol-5-ylphenyl acetate)
- 1122-10-7(3,4-Dibromo-1-H-pyrrole-2,5-dione)
- 1275820-90-0(3-(2,4-dimethoxyphenyl)thiophene-2-carboxylic acid)
- 2171237-65-1(2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,3-dimethylbutanamido-2-methylpropanoic acid)
- 1630423-19-6(3,4-Difluoro-5-hydroxymandelic acid)
- 338753-01-8(6-[(4-methoxyphenyl)methyl]pyridazin-3-ol)
- 2172060-64-7(3-chloro-5-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopropaneamido}benzoic acid)
- 14063-77-5((2Z)-3-chloro-3-(4-chlorophenyl)prop-2-enal)
Empfohlene Lieferanten
Henan Dongyan Pharmaceutical Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge

BIOOKE MICROELECTRONICS CO.,LTD
Gold Mitglied
CN Lieferant
Reagenz

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Gold Mitglied
CN Lieferant
Reagenz

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge

Jincang Pharmaceutical (Shanghai) Co., LTD.
Gold Mitglied
CN Lieferant
Reagenz
